molecular formula C11H15N5O4S B107369 Methylthioadenosine sulfoxide CAS No. 3387-65-3

Methylthioadenosine sulfoxide

Cat. No. B107369
CAS RN: 3387-65-3
M. Wt: 313.34 g/mol
InChI Key: WXOJULRVRHWMGT-JLQSGANNSA-N
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Description

Methylthioadenosine sulfoxide is a derivative of methylthioadenosine (MTA), which is a compound that plays a role in various biological processes. MTA is involved in the catabolism of purine nucleosides and is phosphorolytically cleaved by enzymes such as 5'-methylthioadenosine phosphorylase. This enzyme, found in the archaeon Sulfolobus solfataricus, is highly thermophilic and thermostable, indicating that MTA and its derivatives, including sulfoxides, may be stable under extreme conditions .

Synthesis Analysis

The synthesis of methylthioadenosine sulfoxide can be inferred from the general knowledge of sulfoxide chemistry. Dimethyl sulfoxide (DMSO) is a well-known solvent and oxidant that can also act as a synthon in organic chemistry. It can be used to introduce various functional groups, such as methylthio groups, into organic molecules . Although the specific synthesis of methylthioadenosine sulfoxide is not detailed in the provided papers, the principles of DMSO chemistry could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of methylthioadenosine sulfoxide would include a sulfoxide group attached to the methylthioadenosine molecule. The presence of the sulfoxide group could affect the molecule's reactivity and interaction with enzymes like 5'-methylthioadenosine phosphorylase. The enzyme from Sulfolobus solfataricus has been shown to have a broad substrate specificity, which suggests that it might also act on sulfoxide derivatives of MTA .

Chemical Reactions Analysis

Methylthioadenosine sulfoxide, as a derivative of MTA, may undergo similar chemical reactions to those of MTA. The phosphorylase enzyme from Sulfolobus solfataricus can phosphorolytically cleave MTA, and it is possible that methylthioadenosine sulfoxide could be a substrate for this reaction as well . Additionally, the reactivity of sulfoxides in general can be studied through the reactions of methyl methylthiomethyl sulfoxide (MTMSO), which reacts with radicals such as hydrated electrons and hydroxyl radicals in aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methylthioadenosine sulfoxide can be extrapolated from the properties of related compounds. For example, the enzyme 5'-methylthioadenosine phosphorylase from Sulfolobus solfataricus is extremely thermostable, which suggests that its substrates, including MTA and potentially its sulfoxide derivatives, may also be stable under high temperatures . The oxidation of methyl (methylthio)methyl sulfoxide with various oxidants has been studied, and the products of these reactions can provide insights into the stability and reactivity of sulfoxide compounds .

Scientific Research Applications

Inhibition of Cell Differentiation

Methylthioadenosine (MTA), a sulfur-containing nucleoside, impacts the differentiation of Friend erythroleukemic cells. It inhibits dimethyl sulfoxide-induced differentiation in these cells. This effect is notable even at low concentrations, suggesting MTA may act as an endogenous regulator of cell differentiation (Di Fiore et al., 1984).

Modulation of Enzyme Activity

MTA Sulfoxide (MTAS) modulates hepatic glucose-6-phosphatase activity. It influences the enzyme's catalytic behavior and transmembrane orientation in the microsomal membrane. This modulation is temperature-dependent and highlights MTAS's role in altering enzyme kinetics and conformational states (Speth & Schulze, 1991).

Epigenetic Landscape Changes

MTA as part of dimethyl sulfoxide (DMSO) applications, shows significant effects on human cellular processes and the epigenetic landscape. DMSO exposure results in considerable alterations in transcriptome, proteome, and DNA methylation profiles, indicating that DMSO, and potentially MTA, are not inert compounds (Verheijen et al., 2019).

Urinary Excretion Patterns

Studies on urinary excretion patterns of modified purines and nucleosides, including methylthioadenosine sulfoxide, provide insights into metabolic alterations in immunodeficient children. These patterns could be significant for understanding metabolic disorders and immune deficiencies (Mills et al., 1985).

Synthesis Methods

Research into the synthesis of arylacetic esters starting from aromatic aldehyde via methyl (methylthio) methyl sulfoxide demonstrates the compound's utility in organic chemistry. This method offers a novel approach for synthesizing esters, showcasing MTA's role in chemical synthesis (Ogura et al., 1979).

Neuroprotective Effects

In neuroscience research, DMSO (and by association, MTA) suppresses ion currents and calcium influx induced by glutamate in hippocampal neurons. This finding is relevant for understanding the neuroprotective effects of DMSO and potentially MTA in excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Cancer Research

MTA displays potential in cancer research, with studies indicating it suppresses tumor growth by inhibiting cell proliferation and invasion, and inducing apoptosis. This highlights MTA's relevance in understanding and potentially treating cancer (Li et al., 2019).

properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfinylmethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-21(19)2-5-7(17)8(18)11(20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOJULRVRHWMGT-JLQSGANNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955455
Record name 9-[5-Deoxy-5-(methanesulfinyl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylthioadenosine sulfoxide

CAS RN

3387-65-3
Record name 5′-Deoxy-5′-(methylsulfinyl)adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3387-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylthioadenosine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[5-Deoxy-5-(methanesulfinyl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
F Schlenk, DJ Ehninger - Archives of Biochemistry and Biophysics, 1964 - Elsevier
The yeast Candida utilis assimilates 5′-methylthioadenosine from the culture medium and converts it into intracellular S-adenosylmethionine. Tracer experiments with labeled 5′-…
Number of citations: 124 www.sciencedirect.com
JS Mills, GC Mills, DJ Mcadoo - Nucleosides and Nucleotides, 1983 - Taylor & Francis
An adenine nucleoside isolated from human urine has been identified by mass spectra and other techniques as 5′-deoxy-5′-methyl-thioadenosine sulfoxide. Elevated levels (3–5 …
Number of citations: 21 www.tandfonline.com
M Speth, HU Schulze - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1991 - Elsevier
Methylthioadenosine sulfoxide (MTAS), an oxidized derivative of the cell toxic metabolite methylthioadenosine has been used in elucidating the relevance of an interrelationship …
Number of citations: 2 www.sciencedirect.com
F Schlenk, CR Zydek-Cwick, NK Hutson - Archives of Biochemistry and …, 1971 - Elsevier
… The prolonged action of the enzyme on 5’-methylthioadenosine sulfoxide and on X-adenosyl-L-homocysteine sulfoxide is illustrated in Fig. 2. For reference, S-adenosyl-L-homocysteine …
Number of citations: 58 www.sciencedirect.com
GC Mills, JS Mills - Clinica chimica acta, 1985 - Elsevier
… -5’-methylthio adenosine sulfoxide (methylthioadenosine sulfoxide) as a component of human urine [l]. Presumably, the methylthioadenosine sulfoxide was formed by either chemical or …
Number of citations: 16 www.sciencedirect.com
GC Mills, FC Schmalstieg, RM Goldblum - Biochemical medicine, 1985 - Elsevier
… while levels of methylthioadenosine sulfoxide were dramatically increased in two children (LLA and JRG) with lesser increases in two other children. The one deoxynucleoside studied. …
Number of citations: 21 www.sciencedirect.com
AJ Ferro, A Barrett, SK Shapiro - Journal of Biological Chemistry, 1978 - Elsevier
… 5'.methylthioadenosine sulfoxide according to the same procedure used for the preparation of 5-methylthioribose from 5'methylthioadenosine (19). 5'.Methylthioadenosine sulfoxide was …
Number of citations: 74 www.sciencedirect.com
F Schlenk - Biochemical and Biophysical Research …, 1968 - Elsevier
The action of" non-specific" adenosine deaminase (I% 3.5. 4.4) from Aspergillus oryzae (Mitchell and McElroy, 1946; Kaplan, 1955; Sharpless and Wolfenden, 1967) on biological …
Number of citations: 33 www.sciencedirect.com
GC Mills - Biochemical medicine and metabolic biology, 1989 - Elsevier
Procedures are described for the isolation and identification of adenosylmethionine from human urine. Previously described preliminary separative procedures using anion and cation …
Number of citations: 1 www.sciencedirect.com
GB Chhed, HB Patrzyc, AK Bhargava… - Nucleosides & …, 1987 - Taylor & Francis
… Also reported herein is the finding of a nucleoside, 5'-deoxy-5'-methylthioadenosine sulfoxide (11, FIG. from the urine of a of CML patient. isolated the latter nucleoside (11) fran the …
Number of citations: 18 www.tandfonline.com

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